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Introduction
Pgd1, also known as Mediator complex subunit 3 (MED3) or Hrs1, is a protein component of

the tail module of the Mediator complex in Saccharomyces cerevisiae.[1][2] The Mediator

complex is a large, evolutionarily conserved multiprotein assembly that acts as a crucial

transcriptional co-regulator for RNA Polymerase II (Pol II) in eukaryotes.[1] It functions as a

bridge, conveying regulatory information from gene-specific transcription factors to the basal

transcription machinery, thereby playing a pivotal role in the activation and repression of nearly

all protein-coding genes.[1][3] Given its central role in gene expression, understanding the

function and regulation of its individual subunits is of paramount importance. This guide

provides an in-depth technical overview of the homologs of yeast Pgd1 across various species,

focusing on the metazoan homolog MED27.

Pgd1 and its Homologs Across Species
The Mediator complex and its constituent subunits are highly conserved from yeast to humans.

[1] The S. cerevisiae Pgd1/MED3 protein is recognized as the homolog of the metazoan

protein MED27.[4] This homology is based on sequence comparisons and the protein's

conserved position within the tail module of the Mediator complex. While homologs are present

across a vast range of eukaryotes, this guide will focus on key model organisms.
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Species
Common

Name

Official Gene

Symbol

Protein

Name

NCBI Gene

ID

UniProtKB

ID

Saccharomyc

es cerevisiae

Budding

Yeast

PGD1 /

MED3

PolyGlutamin

e Domain 1 /

Mediator

complex

subunit 3

852860 P40356

Homo

sapiens
Human MED27

Mediator

complex

subunit 27

9442 Q6P2C8

Mus

musculus
Mouse Med27

Mediator

complex

subunit 27

68975 Q9DB40

Drosophila

melanogaster
Fruit Fly Med27

Mediator of

RNA

polymerase II

transcription

subunit 27

40696 Q9VNG0

Caenorhabdit

is elegans
Nematode

mdt-27

(predicted)

Mediator

complex

subunit mdt-

27

180183 Q9N4B9

Arabidopsis

thaliana
Thale Cress MED27

Mediator of

RNA

polymerase II

transcription

subunit 27

823331 Q8RWM3

Note: The homology assignment for some species, including C. elegans, is based on sequence

prediction and may await further experimental validation.[4]

Quantitative Data on Pgd1/MED27
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Quantitative analysis provides crucial insights into the stoichiometry, dynamics, and expression

of protein complexes. Below is a summary of available quantitative data for Pgd1 and its

homologs. Absolute quantification data for metazoan homologs remains less common than for

yeast.
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Species Parameter Value Source / Method

S. cerevisiae Protein Length 397 aa SGD Database[1]

Molecular Weight 43.08 kDa SGD Database[1]

Isoelectric Point 9.02 SGD Database[1]

Median Abundance 2,364 molecules/cell SGD Database[1]

Half-life 6.8 hours SGD Database[1]

H. sapiens Protein Length 311 aa (isoform 1) UniProt[3]

Molecular Weight 34.8 kDa (isoform 1) UniProt[3]

RNA Expression
Low tissue specificity;

detected in all tissues

Human Protein

Atlas[5]

Protein Expression

General nuclear and

cytoplasmic

expression

Human Protein

Atlas[1]

Abundance in Cancer

Significantly

upregulated in Lung

and Head & Neck

Squamous Cell

Carcinoma;

significantly

downregulated in

Liver Hepatocellular

Carcinoma

Mass Spectrometry

(CPTAC) via Human

Protein Atlas[5]

M. musculus Protein Length 311 aa (isoform 1) UniProt[6]

Molecular Weight 34.7 kDa (isoform 1) UniProt[6]

Expression Pattern

Diurnal oscillating

pattern (peaks in

daytime) in liver

Mass Spectrometry[7]

RNA Expression
Expressed in 237 cell

types or tissues

Bgee database via

UniProt[6][8]
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Signaling Pathways and Biological Function
The Pgd1/MED27 subunit is a component of the Mediator's tail module, which is primarily

responsible for interacting with gene-specific transcription factors.[1] This interaction is critical

for transmitting regulatory signals to the core transcriptional machinery.

Recent studies have implicated MED27 in a variety of critical signaling pathways, particularly in

the context of development and disease:

Cancer Progression: MED27 has been identified as an oncogenic protein in several cancers.

In breast cancer, MED27 is highly expressed and promotes metastasis and stemness by

transcriptionally activating the transcription factor KLF4.[1][7][9][10]

In adrenal cortical carcinoma (ACC), silencing of MED27 inhibits tumor progression by

targeting the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition

(EMT) process.[2][11]

In melanoma, MED27 promotes tumor growth by targeting the PI3K/AKT, MAPK/ERK, and

NF-κB/iNOS signaling pathways.[12]

Neurodevelopment: Pathogenic loss-of-function variants in the human MED27 gene cause

an autosomal recessive neurodevelopmental disorder characterized by developmental delay,

dystonia, and cerebellar atrophy.[8] Studies in zebrafish have confirmed that Med27 is critical

for embryogenesis and neurogenesis, where it directly regulates downstream master

transcription factors such as foxo3a and fosab.[8]

Hormone Signaling: MED27 is a component of the thyroid hormone receptor-associated

protein (TRAP) complex, facilitating thyroid hormone receptor function.[13] It is also

implicated in Estrogen Receptor Signaling.[14]
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MED27 integrates signals to regulate transcription.

Experimental Protocols
Investigating the function of Pgd1/MED27 and its role within the Mediator complex often

involves determining its protein-protein interactions and its genomic binding sites. Co-

immunoprecipitation (Co-IP) and Chromatin Immunoprecipitation followed by sequencing

(ChIP-seq) are cornerstone techniques for these purposes.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Mediator
Complex
This protocol outlines a general workflow for isolating the MED27-containing Mediator complex

and its interaction partners from cultured mammalian cells.

1. Cell Lysis and Lysate Preparation: a. Harvest cultured cells (e.g., ~1-5 x 107 cells) by

centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in 1 mL of ice-

cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes
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with periodic vortexing to lyse the cells. e. Centrifuge the lysate at ~14,000 x g for 15 minutes

at 4°C to pellet cellular debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled

tube. Determine protein concentration using a Bradford or BCA assay.

2. Pre-clearing the Lysate (Optional but Recommended): a. To a defined amount of protein

lysate (e.g., 1-2 mg), add 20-30 µL of Protein A/G magnetic beads. b. Add a non-specific IgG

antibody from the same species as your specific antibody (isotype control). c. Incubate on a

rotator for 1 hour at 4°C. d. Place the tube on a magnetic rack to pellet the beads. Transfer the

supernatant to a new tube. This is the pre-cleared lysate.

3. Immunoprecipitation: a. Add the primary antibody specific to MED27 (or a tag if using an

epitope-tagged version) to the pre-cleared lysate. A typical starting point is 2-5 µg of antibody.

b. Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody-antigen complex

to form. c. Add 30-50 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody

mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune

complexes.

4. Washing: a. Pellet the beads using a magnetic rack and discard the supernatant. b.

Resuspend the beads in 500-1000 µL of ice-cold IP Lysis Buffer (or a less stringent wash

buffer). c. Repeat the wash step 3-5 times to remove non-specific binders.

5. Elution and Analysis: a. After the final wash, remove all supernatant. b. Elute the protein

complexes from the beads by resuspending them in 30-50 µL of 1X Laemmli sample buffer and

boiling at 95-100°C for 5-10 minutes. c. Pellet the beads with the magnet and collect the

supernatant. d. Analyze the eluate by SDS-PAGE and Western blotting using antibodies

against expected Mediator subunits or other potential interactors. Alternatively, for discovery,

eluates can be analyzed by mass spectrometry.[6][15]

Protocol 2: Chromatin Immunoprecipitation (ChIP-seq)
This protocol provides a workflow to identify the genome-wide binding sites of MED27. For

weakly or indirectly bound factors like Mediator subunits, a double-crosslinking (dxChIP)

protocol may improve results.[16]

1. Cell Crosslinking: a. Grow mammalian cells to ~80-90% confluency. b. To the culture

medium, add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. c.
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Incubate for 10 minutes at room temperature with gentle swirling. d. Quench the crosslinking

reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes. e.

Scrape the cells, transfer to a conical tube, and pellet by centrifugation. Wash the pellet twice

with ice-cold PBS. The cell pellet can be flash-frozen and stored at -80°C.

2. Chromatin Preparation and Shearing: a. Lyse the crosslinked cells using a series of lysis

buffers to isolate the nuclei. b. Resuspend the nuclear pellet in a shearing buffer (e.g.,

containing SDS). c. Shear the chromatin into fragments of 200-600 bp using sonication.

Optimization of sonication conditions is critical for each cell type and instrument.[17][18] d.

Centrifuge to pellet debris and collect the supernatant containing the sheared, soluble

chromatin.

3. Immunoprecipitation: a. Dilute a portion of the sheared chromatin (e.g., 25-50 µg) with ChIP

Dilution Buffer. b. Add a specific antibody against MED27 and incubate overnight at 4°C on a

rotator. c. Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the

antibody-chromatin complexes.

4. Washing and Elution: a. Pellet the beads on a magnetic rack and perform a series of washes

with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[18] b.

Elute the chromatin from the beads using an Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Crosslinks and DNA Purification: a. Reverse the formaldehyde crosslinks by adding

NaCl to the eluate and incubating at 65°C for 4-6 hours or overnight. b. Treat the sample with

RNase A to remove RNA and then with Proteinase K to digest proteins. c. Purify the ChIP DNA

using phenol-chloroform extraction or a column-based purification kit.

6. Library Preparation and Sequencing: a. Prepare a sequencing library from the purified ChIP

DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. b. Perform PCR

amplification to generate enough material for sequencing. c. Sequence the library on a high-

throughput sequencing platform. d. Analyze the sequencing data by aligning reads to a

reference genome and using peak-calling algorithms to identify enriched binding sites.
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Workflow for homolog identification and characterization.
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The yeast protein Pgd1 and its metazoan homolog MED27 are integral components of the

evolutionarily conserved Mediator complex. As part of the tail module, MED27 serves as a

critical interface between sequence-specific transcription factors and the core RNA polymerase

II machinery. Its involvement in diverse and fundamental biological processes, from embryonic

development to cancer progression, underscores its importance as a key regulatory node. The

methodologies outlined in this guide provide a framework for researchers to further investigate

the nuanced roles of MED27 and the Mediator complex in health and disease, paving the way

for potential therapeutic interventions targeting the transcriptional machinery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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